molecular formula C13H16FN3O B042002 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 58012-16-1

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B042002
CAS RN: 58012-16-1
M. Wt: 249.28 g/mol
InChI Key: BEEPXSBZGLKIOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives often involves multi-step processes that may include the use of ultrasound-assisted synthesis methods. These methods have been noted for their environmental friendliness, energy efficiency, and short reaction times, leading to greater selectivity under ambient conditions (Velupula et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of this compound and its derivatives has been conducted using various spectral data, including FTIR, 1HNMR, 13CNMR, mass spectrometry, and elemental analysis. These analytical methods have helped in characterizing the synthesized derivatives and understanding their molecular structures (Velupula et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be influenced by substituents on the phenyl moiety and the nitrogen atom of the triazaspirodecanone portion. These substitutions can significantly affect the compound's behavioral activity and pharmacological profile. For instance, studies have shown that behaviorally active compounds are sensitive to substituents on the phenyl moiety, while substituents on the nitrogen are more generally tolerated (Wise et al., 1985).

Physical Properties Analysis

The physical properties, such as lipophilicity, of derivatives of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one have been studied. For example, a potential dopamine D2 receptor radioligand derived from this compound showed moderate lipophilicity (log P=3.14), which could influence its behavior in biological systems (Waterhouse et al., 1998).

Chemical Properties Analysis

The chemical properties, including antimicrobial and anticonvulsant activities, of derivatives of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, have been a subject of research interest. Studies have synthesized and evaluated various derivatives for their antimicrobial activity, with some compounds showing significant effects against a range of microbial strains (Nagamani et al., 2018).

Scientific Research Applications

  • Potential as Orphanin FQ Receptor Agonists : This compound shows promise as an orphanin FQ (OFQ) receptor agonist, with potential anxiolytic-like properties in vivo (Wichmann et al., 1999). It is recognized for being potent and selective in this role (Wichmann et al., 2000).

  • Antipsychotic Profiles : Research has indicated that 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has antipsychotic profiles in biochemical and behavioral pharmacological test models, with a reduced propensity for neurological side effects (Wise et al., 1985).

  • Activity as a NOP Agonist : This compound is active as a NOP (nociceptin/orphanin FQ peptide) agonist with EC50 values in the submicromolar range, indicating its effectiveness in low concentrations (Battisti et al., 2014).

  • Mapping Dopamine Receptors in the Brain : Spiropperidol and related compounds like 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one are valuable for mapping dopamine receptors in the brain, crucial for understanding various neurological conditions (Danieli et al., 1989).

  • Cytotoxic Potential Against Leukemia Cell Lines : This compound has shown cytotoxic potential against several human leukemia cell lines, indicating its potential use in cancer research (Guillon et al., 2020).

  • Ultrasound-Assisted Synthesis Applications : Its derivatives have been synthesized using ultrasound-assisted methods, offering advantages like environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions (Velupula et al., 2021).

  • Enhanced Affinity for the Mu-Opioid Receptor : N-biarylalkyl derivatives of this compound enhance affinity for the mu-opioid receptor, making them significant in opioid receptor research (Jordan et al., 2005).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound.


Future Directions

This would be a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms.


I hope this general information is helpful. If you have a specific question about a different compound or a more general chemistry question, feel free to ask!


properties

IUPAC Name

1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEPXSBZGLKIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206735
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
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Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

CAS RN

58012-16-1
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58012-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one
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Synthesis routes and methods

Procedure details

To a solution of 81 g 8-benzyl-1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]dec-2-en-4-one in 960 ml methanol and 24 ml acetic acid were added 21.2 g 10% Pd on charcoal and stirred for 16 h under a hydrogen atmosphere at ambient temperature. The reaction mixture was filtered, concentrated, diluted with 100 ml water, made alkaline with sat NaHCO3 solution and extracted with dichloromethane. The combined organic extracts were washed with brine, dried over Na2SO4, filtered and evaporated. The residue, 23 g crude product, was crystallised from AcOEt: 6.6 g 1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one as colorless crystals: MS (ISP): 250.2 MH+.
Name
8-benzyl-1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]dec-2-en-4-one
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 3
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 4
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 5
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 6
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Citations

For This Compound
2
Citations
RR Lavieri, SA Scott, PE Selvy, K Kim… - Journal of medicinal …, 2010 - ACS Publications
Phospholipase D (PLD) catalyzes the conversion of phosphatidylcholine to the lipid second messenger phosphatidic acid. Two mammalian isoforms of PLD have been identified, PLD1 …
Number of citations: 97 pubs.acs.org
RR Lavieri - 2014 - search.proquest.com
Lipids are essential biomolecules that fulfill roles as structural building blocks, energy storage units and both inter-cellular and intra-cellular signaling molecules. The term “lipid” …
Number of citations: 2 search.proquest.com

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